Vercirnon sodium, also known as GSK-1605786 sodium or CCX282-B, is an innovative compound recognized for its role as a C-C chemokine receptor type 9 antagonist. This compound is primarily under investigation as a treatment for inflammatory bowel diseases, particularly Crohn's disease and ulcerative colitis. By targeting the C-C chemokine receptor type 9, Vercirnon sodium plays a crucial role in modulating immune responses associated with these conditions, thereby reducing inflammation and improving patient outcomes .
Vercirnon sodium is classified as a pharmaceutical compound within the category of anti-inflammatory agents. It is synthesized through complex chemical processes and has been subjected to various clinical trials to evaluate its efficacy and safety in treating gastrointestinal inflammatory disorders . The compound is commercially available from several suppliers for research purposes.
The synthesis of Vercirnon sodium involves several key steps:
Vercirnon sodium participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents and nucleophiles, with reaction conditions tailored to achieve desired transformations.
Vercirnon sodium's mechanism of action centers on its ability to block the C-C chemokine receptor type 9. This receptor is predominantly expressed on T cells that migrate to the gastrointestinal tract. By inhibiting this receptor, Vercirnon sodium effectively reduces T cell trafficking to inflamed areas in the intestines, thereby mitigating the inflammatory response associated with Crohn's disease and ulcerative colitis .
Vercirnon sodium has several significant applications in scientific research:
Vercirnon sodium (GSK-1605786 sodium, CCX282-B sodium) functions as a selective allosteric antagonist of the CC chemokine receptor 9 (CCR9), a class A G protein-coupled receptor (GPCR) predominantly expressed on intestinal lymphocytes and certain cancer cells. Unlike orthosteric inhibitors that compete with endogenous ligands at the primary binding site, vercirnon binds to a topographically distinct allosteric pocket within the transmembrane helices of CCR9. This binding induces conformational changes that stabilize an inactive receptor state, thereby preventing CCL25-induced G-protein activation [1] [2] [7].
The allosteric modulation by vercirnon exhibits probe dependence, meaning its inhibitory effects manifest only when CCR9 is activated by its natural ligand, CCL25. This mechanistic nuance allows vercirnon to preserve basal receptor functions while specifically blocking pathological signaling cascades. Biophysical studies reveal that vercirnon's binding alters the intracellular loop conformations involved in Gαi protein coupling, effectively decoupling the receptor from downstream effectors [2] [7]. Consequently, this disrupts multiple signaling axes, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is critical for cell survival and migration [7].
Table 1: Key Biophysical Characteristics of Vercirnon-CCR9 Interaction
Parameter | Value | Significance |
---|---|---|
Binding Site | Transmembrane helices | Allosteric, non-competitive with CCL25 |
Cooperativity Factor (α) | <0.1 | High negative cooperativity with CCL25 binding |
Receptor State Stabilized | Inactive conformation | Prevents G-protein coupling |
Downstream Effects | PI3K/AKT suppression | Inhibits chemotaxis and cell survival signals |
Vercirnon sodium demonstrates potent inhibitory activity against CCR9-mediated functional responses. In Molt-4 T-lymphoblastoid cells, it inhibits CCL25-induced calcium mobilization with an IC₅₀ of 5.4 nM and chemotaxis with an IC₅₀ of 3.4 nM [1] [4] [6]. The compound exhibits equipotent inhibition against both splice variants of CCR9 (CCR9A and CCR9B), with IC₅₀ values of 2.8 nM and 2.6 nM, respectively, for CCL25-directed chemotaxis [1] [9]. This potency extends to primary human T-cells cultured with retinoic acid (to induce CCR9 expression), where vercirnon achieves an IC₅₀ of 141 nM for chemotaxis inhibition in physiologically relevant 100% human serum conditions [1].
The pharmacological efficacy of vercirnon is further evidenced in preclinical disease models. In the TNFΔARE mouse model of Crohn's-like ileitis, subcutaneous administration (50 mg/kg twice daily) significantly reduced intestinal inflammation by blocking T-cell recruitment to the gut [1] [7]. Similarly, in salivary adenoid cystic carcinoma (SACC) models, vercirnon at nanomolar concentrations reversed CCL25-induced anti-apoptotic effects and suppressed invasion by inhibiting matrix metalloproteinase (MMP) expression [7].
Table 2: Functional Inhibition of CCR9 by Vercirnon Sodium Across Cellular Models
Cell Type/Model | Assay | IC₅₀/Effect | Reference |
---|---|---|---|
Molt-4 cells | Ca²⁺ mobilization | 5.4 nM | [1] |
Molt-4 cells | Chemotaxis | 3.4 nM | [1] |
RA-cultured human T-cells | Chemotaxis (in serum) | 141 nM | [1] |
Mouse thymocytes | Chemotaxis | 6.9 nM | [1] |
SACC xenograft model | Tumor growth & metastasis | Significant suppression (p<0.01) | [7] |
A defining pharmacological advantage of vercirnon sodium is its exceptional selectivity for CCR9 over other chemokine receptors. Comprehensive profiling against 19 human chemokine receptors (CCR1-12 and CX3CR1-7) confirmed no significant off-target activity at concentrations up to 10 μM. The IC₅₀ values for all non-target receptors exceeded 10 μM, indicating a selectivity ratio of >1,850-fold for CCR9 compared to the closest off-target receptors [1] [8] [9].
This high selectivity arises from vercirnon's specific molecular interactions with unique residues within CCR9's allosteric pocket. Key residues identified include Thr²²⁴ in transmembrane helix 5 (TM5) and Lys²⁸⁶ in TM7, which form hydrogen bonds with vercirnon’s sulfonamide and carbonyl groups, respectively. These interactions are sterically and electrostatically disfavored in other chemokine receptors due to divergent amino acid sequences in their transmembrane domains [2] [8]. Such selectivity is pharmacologically critical as it minimizes interference with homeostatic leukocyte trafficking mediated by other chemokine axes (e.g., CCR7-driven lymph node homing or CXCR3-mediated Th1 cell recruitment) [8].
Table 3: Selectivity Profile of Vercirnon Sodium Across Human Chemokine Receptors
Receptor Subtype | Ligand | IC₅₀ for Vercirnon | Cellular System |
---|---|---|---|
CCR9 | CCL25 | 2.6–5.4 nM | Molt-4, BaF3, primary T-cells |
CCR1–12 | Varied | >10 µM | Receptor-transfected cell lines |
CX3CR1–7 | Varied | >10 µM | Receptor-transfected cell lines |
The translational relevance of this selectivity was demonstrated in functional assays where vercirnon failed to inhibit ligand-induced activation of closely related receptors like CCR10 (which shares structural homology with CCR9) even at micromolar concentrations [1] [9]. This distinguishes vercirnon from broad-spectrum chemokine inhibitors and supports its development as a gut-specific immunomodulatory agent [8].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1